N-(3,4-dimethoxybenzyl)-5-fluoro-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide
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Overview
Description
N-[(3,4-DIMETHOXYPHENYL)METHYL]-5-FLUORO-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran core, substituted with various functional groups including methoxy, fluorine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-5-FLUORO-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxybenzaldehyde and an appropriate alkyne.
Introduction of Substituents: The methoxy and fluorine groups are introduced through electrophilic aromatic substitution reactions. For instance, 3,4-dimethoxybenzaldehyde can be used to introduce the methoxy groups.
Coupling with Pyridine: The pyridine moiety is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-DIMETHOXYPHENYL)METHYL]-5-FLUORO-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3,4-DIMETHOXYPHENYL)METHYL]-5-FLUORO-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-5-FLUORO-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-[(2,4-DIMETHOXYPHENYL)METHYL]-N-(2-PYRIDIN-2-YL)OXAMIDE: Similar structure but lacks the benzofuran core.
5-FLUORO-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE: Similar but without the methoxy groups.
Uniqueness
N-[(3,4-DIMETHOXYPHENYL)METHYL]-5-FLUORO-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methoxy and fluorine groups enhances its lipophilicity and ability to interact with biological membranes, making it a promising candidate for drug development .
Properties
Molecular Formula |
C24H21FN2O4 |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-5-fluoro-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H21FN2O4/c1-15-18-13-17(25)8-10-19(18)31-23(15)24(28)27(22-6-4-5-11-26-22)14-16-7-9-20(29-2)21(12-16)30-3/h4-13H,14H2,1-3H3 |
InChI Key |
OQXQJPOTTVPAES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=N4 |
Origin of Product |
United States |
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